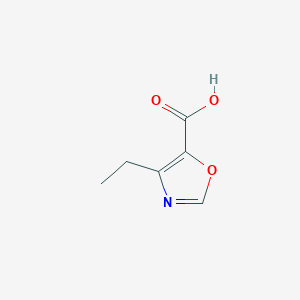
(S)-benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate
Vue d'ensemble
Description
(S)-benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate, also known as (S)-benzyl-2-biphenylylcarbamate, is a synthetic compound used in scientific research and laboratory experiments. It belongs to the class of compounds known as imidazole derivatives, which are nitrogen-containing heterocyclic compounds that are used in a variety of industrial and medicinal applications. This particular compound is used as a biochemical reagent, as well as a substrate for enzyme assays. Its structure consists of a benzene ring fused to an imidazole ring, with a carbamate group attached to the nitrogen atom of the imidazole ring.
Applications De Recherche Scientifique
Synthesis and Spectroscopic Characterization
Research has delved into the synthesis and structural properties of compounds bearing imidazolyl and benzyl groups, providing foundational knowledge for further applications in material science and pharmaceuticals. For instance, Ünver et al. (2009) described the synthesis of novel compounds with imidazolyl propyl triazolones, offering insights into their spectroscopic characteristics and crystal structures, which can be applied in drug design and material science (Ünver et al., 2009).
Corrosion Inhibition
Imidazole-based molecules, including derivatives similar in structure to the queried compound, have been investigated for their potential in corrosion inhibition. Costa et al. (2021) explored the efficacy of imidazole and its derivatives in inhibiting corrosion of carbon steel in acidic media, highlighting the relationship between molecular structure and inhibition performance (Costa et al., 2021).
Electroluminescent Materials
The development of electroluminescent materials for organic light-emitting devices (OLEDs) is another significant area of application. Compounds with imidazolyl groups have been synthesized and tested for their photophysical properties, offering potential for use in OLEDs. Dobrikov et al. (2011) synthesized new low-molecular-weight compounds with potential applications in electroluminescent layers, indicating the role of such organic compounds in advancing OLED technology (Dobrikov et al., 2011).
Antimicrobial Agents
The antimicrobial activity of benzimidazole derivatives, closely related to the chemical structure , has been a subject of study. Desai et al. (2015) synthesized a new series of compounds to evaluate their antimicrobial potential, showcasing the relevance of such structures in developing new antimicrobial agents (Desai et al., 2015).
OLED Devices
Imidazole-functionalized materials have been explored for their utility in OLED devices, with studies demonstrating the synthesis of hybrid compounds that exhibit excellent thermal stability and photophysical properties for non-doped OLEDs. Zhou et al. (2021) researched on benzo[d]imidazole-functionalized triazatruxenes, highlighting their potential in fabricating efficient electroluminescent devices (Zhou et al., 2021).
Propriétés
IUPAC Name |
benzyl N-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14(21-19(23)24-13-15-8-4-2-5-9-15)18-20-12-17(22-18)16-10-6-3-7-11-16/h2-12,14H,13H2,1H3,(H,20,22)(H,21,23)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDPWKLTLCLZLA-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(N1)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(N1)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501166905 | |
| Record name | Phenylmethyl N-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501166905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
864825-21-8 | |
| Record name | Phenylmethyl N-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864825-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl N-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501166905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-acetic acid hydrochloride](/img/structure/B1442265.png)


![tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B1442269.png)